molecular formula C17H13N3O3 B6493114 (2Z)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide CAS No. 180403-60-5

(2Z)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide

Cat. No. B6493114
CAS RN: 180403-60-5
M. Wt: 307.30 g/mol
InChI Key: ZHGRZOWQGUSCBU-JZJYNLBNSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include various chemical reactions, catalysts used, reaction conditions, and yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can often be predicted using computational chemistry .

Scientific Research Applications

PFIC has been used in a variety of scientific research applications. It has been used in the study of enzymes and proteins, as well as in the study of cell biology. It has also been used in the study of drug metabolism and pharmacokinetics. Additionally, PFIC has been used in the study of molecular biology, including the study of gene expression and regulation.

Mechanism of Action

The exact mechanism of action of PFIC is not yet fully understood. However, it is believed that PFIC binds to certain enzymes and proteins in the cell, which then activates the enzyme or protein and leads to a specific cellular response. This response can be either positive or negative, depending on the specific enzyme or protein that is being targeted.
Biochemical and Physiological Effects
PFIC has been shown to have a number of biochemical and physiological effects in various studies. It has been shown to have anti-inflammatory effects, as well as anti-cancer effects. Additionally, PFIC has been shown to have an effect on the metabolism of certain drugs, as well as an effect on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PFIC for scientific research is that it is relatively simple to synthesize and can be performed in a laboratory setting. Additionally, PFIC is a relatively stable compound and can be stored for extended periods of time. However, there are some limitations to using PFIC for research. For example, the exact mechanism of action of PFIC is not yet fully understood, so it may not be suitable for certain types of research. Additionally, PFIC is a relatively new compound, so there is still much to be learned about its effects and potential applications.

Future Directions

There are a number of potential future directions for research involving PFIC. One potential direction is to further investigate the exact mechanism of action of PFIC, as this could lead to new applications in drug metabolism and gene expression. Additionally, further research could be done to investigate the potential therapeutic effects of PFIC, as well as its potential interactions with other compounds. Additionally, more research could be done to investigate the potential toxicity of PFIC and to determine the most effective and safe dosage for laboratory experiments. Finally, further research could be done to investigate the potential for PFIC to be used as a drug delivery system.

Synthesis Methods

PFIC can be synthesized by a variety of methods. One of the most common methods is the 1,3-dipolar cycloaddition reaction of a nitrile oxide and an alkyne. This reaction yields a chromene-3-carboxamide intermediate, which can then be further reacted to form PFIC. This method is relatively simple and can be performed in a laboratory setting.

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, etc .

properties

IUPAC Name

(2Z)-2-(benzoylhydrazinylidene)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c18-15(21)13-10-12-8-4-5-9-14(12)23-17(13)20-19-16(22)11-6-2-1-3-7-11/h1-10H,(H2,18,21)(H,19,22)/b20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGRZOWQGUSCBU-JZJYNLBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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